molecular formula C17H15ClN2OS B2465127 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone CAS No. 328113-37-7

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2465127
CAS No.: 328113-37-7
M. Wt: 330.83
InChI Key: DQSXVKUEGGJUIW-UHFFFAOYSA-N
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Description

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group, three methyl groups (at positions 4, 5, and 6), and a 4-chlorophenyl methanone moiety. This compound’s structural complexity, including electron-rich aromatic systems and polar substituents, suggests applications in drug discovery, particularly in targeting enzymes or receptors where lipophilic and electronic interactions are critical.

Properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSXVKUEGGJUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4,5,6-trimethylthiophene-2-carboxamide with 4-chlorobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Methyl Substitution Patterns

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (): Differs by lacking the 5-methyl group. This reduction in alkylation decreases molecular weight (estimated ~332.8 g/mol vs. ~346.8 g/mol for the trimethyl analog) and may reduce lipophilicity .
  • (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone (): Shares the trimethylated thienopyridine core but replaces 4-chlorophenyl with 3,4-dimethoxyphenyl.

Core Modifications

  • (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (): Incorporates a saturated cyclooctane ring fused to the thienopyridine, increasing rigidity and molecular weight (370.90 g/mol). This structural change could impact solubility and metabolic stability .

Variations in the Aryl Methanone Group

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (): Substitutes 4-chlorophenyl with 2,4-dichlorophenyl, increasing halogen content (Cl₂ vs. Cl). This enhances lipophilicity (LogP ↑) and may improve membrane permeability but risks higher toxicity .
  • 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone (): Replaces chlorine with bromine and adds a 4-methoxyphenyl group on the thienopyridine. Bromine’s larger atomic radius and methoxy’s electron-donating effects could modulate receptor binding kinetics .
  • (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone (): Abandons the thienopyridine core for a pyridine ring with trifluoromethyl and chloro substituents.

Physicochemical Properties

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Predicted pKa
Target Compound (Inferred) C₁₇H₁₇ClN₂OS ~346.8
C₁₆H₁₄ClN₂OS 332.8
C₁₆H₁₂Cl₂N₂OS 351.25
C₁₉H₂₀N₂O₃S 356.44 1.257 7.22
C₁₃H₆Cl₂F₃NO 320.09 1.467 -2.33

Bioactivity Considerations

While explicit data for the target compound are unavailable, structurally related analogs have been screened for microbial activity (e.g., ). For example, trimethylated thienopyridines with dimethoxyphenyl groups () may exhibit enhanced interaction with hydrophobic enzyme pockets due to increased lipophilicity. Substituents like chlorine or bromine on the aryl group () are often associated with improved antibacterial or antifungal potency .

Biological Activity

The compound (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄ClN₃OS
  • Molecular Weight : 265.77 g/mol

The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a 4-chlorophenyl moiety. This structural complexity is believed to contribute to its diverse biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study found that derivatives of thienopyridine can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting specific enzymes linked to inflammatory processes. For instance, it has been reported to inhibit leukotriene B4 receptors in CHO cells, suggesting its role in anti-inflammatory responses. This inhibition was characterized by a decrease in calcium mobilization upon receptor activation .

Neuroprotective Effects

There is emerging evidence that thienopyridine derivatives may have neuroprotective effects. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage. The mechanisms involved include the regulation of adenosine receptors which play a crucial role in neuroprotection .

Case Studies

StudyFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Enzymatic InhibitionStrong inhibition of leukotriene B4 receptors
NeuroprotectionReduced oxidative stress in neuronal cells

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors including leukotriene receptors and adenosine receptors, influencing inflammatory and neuroprotective pathways.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal tissues.

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